molecular formula C18H18N2O3S3 B3309475 N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 941973-89-3

N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B3309475
CAS No.: 941973-89-3
M. Wt: 406.5 g/mol
InChI Key: URJALDIKAZMRIL-UHFFFAOYSA-N
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Description

N-[4-({[(3,5-Dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a sulfanylmethyl group linked to a 3,5-dimethoxyphenyl moiety and a thiophene-2-carboxamide side chain.

Properties

IUPAC Name

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-22-14-6-12(7-15(8-14)23-2)9-24-10-13-11-26-18(19-13)20-17(21)16-4-3-5-25-16/h3-8,11H,9-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJALDIKAZMRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the condensation of a thioamide with a haloketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the thiazole intermediate with 3,5-dimethoxybenzyl chloride in the presence of a base.

    Formation of the Thiophene Ring: The final step involves the cyclization of the intermediate with thiophene-2-carboxylic acid under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • Compound 9f (): Features a 4-(4-chlorophenyl)thiazole core with a 2,5-dimethylphenylamino group. Unlike the target compound, it lacks the thiophene-carboxamide moiety but shares a chlorophenyl substituent, which enhances lipophilicity and antimicrobial activity.
  • 790716-30-2 (): A chloro-substituted benzamide derivative with a thiazol-2-ylamino group. The absence of a sulfanylmethyl linker and thiophene ring reduces its structural complexity but maintains carboxamide bioisosterism, critical for target binding .

Functional Group Modifications

  • S-Alkylated 1,2,4-Triazoles (): Compounds [10–15] incorporate a 1,2,4-triazole-thione scaffold with sulfonylphenyl and fluorophenyl groups. Their IR spectra (νC=S at 1247–1255 cm⁻¹) confirm thione tautomerism, which may enhance metabolic stability compared to the target compound’s thioether linkage .
  • (E)-5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine (): Replaces the thiazole ring with a 1,3,4-thiadiazole core. The dimethylphenyl group (vs. dimethoxyphenyl) reduces electron-donating effects, impacting solubility and antifungal activity. Its planar crystal structure and intramolecular C–H···N hydrogen bonds (r.m.s. deviation 0.149 Å) suggest superior solid-state stability .

Structure-Activity Relationship (SAR) Insights

  • Thiophene vs. Thiadiazole Cores : Thiophene’s aromaticity may favor π-π stacking in drug-receptor interactions, whereas thiadiazoles () offer greater hydrogen-bonding versatility due to additional nitrogen atoms .

Biological Activity

N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. This article examines its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a thiophene moiety, which are known for their biological activity. The structural formula can be represented as follows:

C21H20N2O5S2\text{C}_{21}\text{H}_{20}\text{N}_2\text{O}_5\text{S}_2

Antimicrobial Activity

Studies have shown that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their minimum inhibitory concentrations (MIC) against various pathogens.

CompoundMIC (µg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
100.30Escherichia coli
130.15Candida albicans

The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that the presence of specific substituents on the phenyl ring enhances cytotoxic activity against various cancer cell lines.

Case Study:
A study demonstrated that a related thiazole compound exhibited an IC50 value of 1.61 µg/mL against Jurkat T-cells, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that electron-donating groups significantly enhance activity .

CompoundIC50 (µg/mL)Cell Line
91.61Jurkat
101.98A-431

The mechanism involves interaction with Bcl-2 proteins, promoting apoptosis in cancer cells .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition: The thiazole ring may inhibit specific enzymes involved in cell proliferation.
  • Receptor Interaction: Binding to receptors that regulate apoptosis and cell cycle progression.
  • Biofilm Disruption: Inhibition of biofilm formation in pathogenic bacteria, enhancing the efficacy of existing antibiotics.

Research Applications

The compound has potential applications in various fields:

  • Medicinal Chemistry: Development of new antimicrobial and anticancer agents.
  • Organic Synthesis: As an intermediate in synthesizing more complex molecules.
  • Materials Science: Exploration of its unique electronic and optical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

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